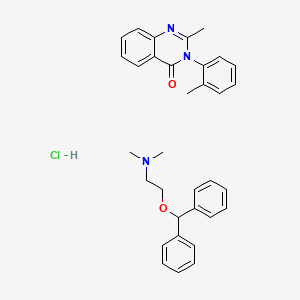

Mandrax

Description

Properties

CAS No. |

8076-99-1 |

|---|---|

Molecular Formula |

C33H36ClN3O2 |

Molecular Weight |

542.1 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;2-methyl-3-(2-methylphenyl)quinazolin-4-one;hydrochloride |

InChI |

InChI=1S/C17H21NO.C16H14N2O.ClH/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19;/h3-12,17H,13-14H2,1-2H3;3-10H,1-2H3;1H |

InChI Key |

WDGXQSVUSMTYNG-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C.CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |

Other CAS No. |

8076-99-1 |

Synonyms |

Mandrax |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis and Discovery of Methaqualone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the history, synthesis, and discovery of methaqualone, a sedative-hypnotic drug of the quinazolinone class. Initially synthesized in a quest for new antimalarial agents, its potent central nervous system depressant effects were soon discovered, leading to its clinical use for insomnia and anxiety. This guide details the original and subsequent synthesis methodologies, the seminal pharmacological experiments that identified its therapeutic potential, and its mechanism of action as a positive allosteric modulator of GABA-A receptors. Quantitative data on its physicochemical and pharmacokinetic properties are presented in tabular format for clarity. Furthermore, key chemical pathways and experimental workflows are illustrated using logical diagrams.

Introduction: An Unintended Discovery

Methaqualone was first synthesized in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India.[1][2][3] Their research was not initially aimed at developing a sedative; instead, they were investigating new potential antimalarial drugs.[1][4] The sedative and hypnotic properties of the compound were subsequently identified in 1955.[1] By the mid-1960s, methaqualone was being prescribed as a supposedly safer alternative to barbiturates for the treatment of insomnia and anxiety, under brand names such as Quaalude and Sopor.[1] A combination product with the antihistamine diphenhydramine (B27) was marketed as Mandrax.[1]

Chemical Synthesis of Methaqualone

The chemical name for methaqualone is 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone. Several synthetic routes have been developed since its initial discovery. The original synthesis and subsequent improvements are detailed below.

Original Synthesis from N-Acetylanthranilic Acid

The first reported synthesis of methaqualone involved the condensation of N-acetylanthranilic acid with o-toluidine (B26562).[5][6] This method, while effective, initially utilized phosphorus pentachloride or phosphorus oxychloride as a condensing agent, which resulted in the production of corrosive hydrogen chloride gas.[7][8]

-

Step 1: Preparation of N-Acetylanthranilic Acid (if not commercially available).

-

Dissolve 20 grams of N-acetyl-o-toluidine and 50 grams of magnesium sulfate (B86663) in 2500 ml of water with stirring and heat to 80°C.

-

Add 60 grams of finely powdered potassium permanganate (B83412) crystals and increase the temperature to 85°C. Continue to stir for 2 hours.

-

Add 50 ml of alcohol to decompose any excess permanganate.

-

Filter the hot solution with suction.

-

Precipitate the N-acetylanthranilic acid from the filtrate by adding dilute sulfuric acid.

-

Purify the product by dissolving it in a dilute sodium hydroxide (B78521) solution and reprecipitating with dilute sulfuric acid.

-

-

Step 2: Condensation with o-Toluidine.

-

Mix 20 grams of N-acetylanthranilic acid with 10 grams of o-toluidine in 30 grams of toluene (B28343) in a vessel equipped with a stirrer and cooling capabilities.

-

Add a solution of 10 grams of phosphorus oxychloride in 30 grams of toluene dropwise with stirring.

-

Raise the temperature to the boiling point and maintain for two hours with continued stirring.

-

After cooling, filter the precipitate that has formed.

-

Dry the precipitate and dissolve it in boiling dilute hydrochloric acid.

-

Upon cooling and making the solution alkaline with sodium hydroxide, a viscous oil of methaqualone will separate and crystallize after a few hours.

-

Collect the crystals the following day and purify by recrystallization from alcohol. The expected yield is approximately 80% of the theoretical quantity.[8]

-

Improved Synthesis from Anthranilic Acid (Klosa Method)

An improved and more common one-step synthesis method starting from anthranilic acid was developed to avoid the use of harsh condensing agents like phosphorus halides. This method utilizes polyphosphoric acid.[7][10]

-

Step 1: Reaction Mixture Preparation.

-

Step 2: Condensation.

-

Step 3: Isolation and Purification.

-

Cool the reaction mixture and pour it into 150-200 ml of water.

-

Neutralize the solution with a 20% sodium carbonate solution.

-

Add methanol (B129727) until a lasting turbidity is observed.

-

Allow the mixture to stand for one hour, during which the free base of methaqualone will precipitate.

-

Collect the precipitate and recrystallize from methanol to obtain purified methaqualone. The expected yield is approximately 55%.[7][9]

-

Diagram of Methaqualone Synthesis Pathways

Caption: Key synthetic routes to methaqualone.

Discovery of Sedative-Hypnotic Properties

The central nervous system depressant effects of methaqualone were first reported in 1955 by M.L. Gujral, P.N. Saxena, and R.S. Tiwari in "The Indian Journal of Medical Research". Their study, "Comparative evaluation of quinazolones: A new class of hypnotics," established the sedative and hypnotic potential of this class of compounds.

Inferred Pharmacological Screening Protocol

-

Animals: Healthy adult albino rats or mice of either sex, housed under standard laboratory conditions with free access to food and water. Animals would be acclimatized to the laboratory environment for a week prior to the experiment.

-

Drug Administration:

-

Methaqualone and a reference standard (e.g., a barbiturate (B1230296) like pentobarbital) would be suspended in a suitable vehicle (e.g., gum acacia in saline).

-

The compounds would be administered orally (p.o.) or intraperitoneally (i.p.) to different groups of animals at varying doses. A control group would receive the vehicle only.

-

-

Parameters Observed:

-

Onset of Sedation: Time taken for the animal to exhibit signs of sedation, such as decreased spontaneous motor activity and muscle relaxation.

-

Loss of Righting Reflex (Hypnosis): The primary indicator of hypnotic effect. This is the time from drug administration until the animal, when placed on its back, fails to regain its normal posture within a set time (e.g., 30 seconds).

-

Duration of Hypnosis: The time from the loss of the righting reflex to its recovery.

-

Acute Toxicity (LD50): Determination of the median lethal dose by administering escalating doses of the compound to different groups of animals and observing mortality over a 24-hour period.

-

Mechanism of Action

Methaqualone exerts its sedative, hypnotic, and anxiolytic effects primarily by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[6][10] It binds to a site on the GABA-A receptor complex that is distinct from the binding sites of benzodiazepines and barbiturates.[10] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability.

Diagram of Methaqualone's Mechanism of Action

Caption: Methaqualone's modulation of the GABA-A receptor.

Quantitative Data Summary

The following tables summarize key quantitative data for methaqualone.

Table 1: Physicochemical Properties of Methaqualone

| Property | Value |

| IUPAC Name | 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone |

| Molecular Formula | C₁₆H₁₄N₂O |

| Molar Mass | 250.301 g/mol |

| Melting Point | 113-115 °C |

| Appearance | White crystalline powder |

| Solubility | Soluble in ethanol, ether, chloroform; Insoluble in water |

Table 2: Pharmacokinetic Properties of Methaqualone

| Property | Value |

| Protein Binding | 70-80% |

| Elimination Half-life | Biphasic: 10-40 hours and 20-60 hours |

| Metabolism | Hepatic |

| Excretion | Primarily renal |

Table 3: Clinical and Toxicological Data

| Parameter | Value |

| Therapeutic Dose (Sedative) | 75-150 mg |

| Therapeutic Dose (Hypnotic) | 150-500 mg |

| LD50 (Rats, oral) | 255-326 mg/kg |

| LD50 (Mice, oral) | 1250 mg/kg |

Conclusion

The history of methaqualone serves as a compelling case study in drug discovery, illustrating how a search for a treatment for one ailment can unexpectedly yield a therapy for another. Its synthesis has evolved from methods requiring harsh reagents to more streamlined processes. The elucidation of its mechanism of action at the GABA-A receptor has contributed to our broader understanding of sedative-hypnotic pharmacology. While its clinical use was ultimately curtailed due to a high potential for abuse and dependence, the study of methaqualone's journey from a potential antimalarial to a widely used sedative provides valuable insights for drug development professionals.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. ميثاكوالون - موسوعة العلوم العربية [arabsciencepedia.org]

- 3. Moe Factz 65 - "Disco Biscuits" [adam.curry.com]

- 4. Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erowid.org [erowid.org]

- 7. Methaqualone (Quaalude) Synthesis - [www.rhodium.ws] [chemistry.mdma.ch]

- 8. Methaqualone Synth Detailed of Rh's Page Error??? , Hive Chemistry Discourse [chemistry.mdma.ch]

- 9. Methaqualone (Quaalude) Synthesis [erowid.org]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

Methaqualone's Mechanism of Action on GABA-A Receptors: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the molecular mechanisms underlying the action of methaqualone on γ-aminobutyric acid type A (GABA-A) receptors. Methaqualone, a sedative-hypnotic quinazolinone derivative, functions primarily as a positive allosteric modulator (PAM) of GABA-A receptors, enhancing the inhibitory effects of GABA.[1][2] However, its activity is highly dependent on the receptor's subunit composition, leading to a complex pharmacological profile.[3][4][5] Recent structural studies have precisely identified its binding site within the transmembrane domain, distinguishing it from other modulators like benzodiazepines and barbiturates.[6][7][8] This guide synthesizes key quantitative data from functional studies, details the experimental protocols used to elucidate this mechanism, and provides visual representations of the signaling pathways and experimental workflows.

Core Mechanism of Action

Methaqualone's primary central nervous system effect is mediated through its interaction with GABA-A receptors, the major ligand-gated ion channels responsible for inhibitory neurotransmission in the brain.[6][7][9] It does not bind to the same site as the endogenous ligand GABA but rather to a distinct, allosteric site.[2] By binding to this site, methaqualone enhances the receptor's response to GABA, leading to increased chloride ion (Cl⁻) influx and subsequent hyperpolarization of the neuron, which produces a sedative-hypnotic effect.[10]

Key Characteristics of Methaqualone's Action:

-

Positive Allosteric Modulation: At the most common synaptic GABA-A receptor subtypes (containing α1, α2, α3, or α5 subunits), methaqualone acts as a PAM, potentiating the currents evoked by GABA.[3][4][5]

-

Subtype-Dependent Functionality: Methaqualone's effect varies dramatically depending on the specific subunits composing the GABA-A receptor pentamer. It displays a range of functionalities, including positive modulation, negative modulation, and even direct agonism (superagonism) at certain extrasynaptic receptor subtypes, particularly those containing α4 or α6 subunits in combination with δ subunits.[3][4][5][11]

-

Unique Binding Site: Methaqualone does not interact with the classical binding sites for benzodiazepines, barbiturates, or neurosteroids.[1][3][4][5] Cryo-electron microscopy (cryo-EM) has revealed that methaqualone binds within a pocket at the transmembrane domain (TMD) interface between the β(+) and α(-) subunits.[3][5][6][12] This site is shared with or overlaps the binding site of the general anesthetic etomidate.[3][4][5][6][7][12]

dot

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. britannica.com [britannica.com]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.fo [pure.fo]

- 5. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into GABAA receptor potentiation by Quaalude - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural insights into GABAA receptor potentiation by Quaalude [ideas.repec.org]

- 9. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of action of quaaludes? — Brain Stuff [brainstuff.org]

- 11. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Pharmacological Profile of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-methyl-3-o-tolyl-4(3H)-quinazolinone, a compound commonly known as methaqualone. This document delves into its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. Detailed experimental protocols for key assays are provided, and quantitative data are summarized in structured tables for clarity. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's interactions and effects.

Introduction

2-Methyl-3-o-tolyl-4(3H)-quinazolinone is a sedative-hypnotic agent that belongs to the quinazolinone class.[1] First synthesized in 1951, it was initially introduced for the treatment of insomnia and anxiety.[2] However, due to its high potential for abuse and addiction, its medical use has been largely discontinued (B1498344) worldwide.[3] This guide aims to provide a detailed technical resource for researchers and professionals in the field of drug development, summarizing the current scientific understanding of this compound's pharmacological properties.

Mechanism of Action

The primary mechanism of action of 2-methyl-3-o-tolyl-4(3H)-quinazolinone is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[3][4] Unlike benzodiazepines and barbiturates, it binds to a distinct site on the receptor complex.[4][5] This binding enhances the effect of the inhibitory neurotransmitter GABA, leading to central nervous system depression.

Recent studies using cryo-electron microscopy have localized the binding site to the transmembrane intersubunit sites, similar to those targeted by general anesthetics like propofol (B549288) and etomidate.[2] The binding of 2-methyl-3-o-tolyl-4(3H)-quinazolinone to this site is proposed to destabilize the hydrophobic activation gate in the pore of the ion channel, resulting in a widening of the extracellular half of the pore and potentiation of the GABA-induced chloride current.[2]

The compound exhibits multifaceted functionalities at different GABA-A receptor subtypes. It acts as a positive allosteric modulator at human α1,2,3,5β2,3γ2S GABA-A receptors.[4] However, its effects on α4,6β1,2,3δ GABA-A receptor subtypes are more diverse, ranging from inactivity to negative or positive allosteric modulation, and even superagonism.[4]

Pharmacodynamics

The primary pharmacodynamic effects of 2-methyl-3-o-tolyl-4(3H)-quinazolinone are sedation, hypnosis, and anticonvulsant activity.[6]

Sedative and Hypnotic Effects

The potentiation of GABAergic inhibition by 2-methyl-3-o-tolyl-4(3H)-quinazolinone leads to a dose-dependent depression of the central nervous system, resulting in sedation and sleep induction.

Anticonvulsant Effects

The compound has been shown to protect against seizures induced by various methods, including electrical, chemical, and sound stimuli in animal models.[6] This anticonvulsant activity is attributed to its enhancement of GABA-mediated inhibition, which raises the seizure threshold.

Table 1: In Vitro Potency of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone at Human GABA-A Receptor Subtypes

| Receptor Subtype | EC₅₀ (µM) for Positive Allosteric Modulation | Reference |

| α₁β₂γ₂S | 2.9 ± 0.5 | [5] |

| α₂β₂γ₂S | 3.5 ± 0.6 | [5] |

| α₃β₂γ₂S | 4.1 ± 0.7 | [5] |

| α₅β₂γ₂S | 5.2 ± 0.9 | [5] |

| α₄β₂δ | 1.8 ± 0.3 | [4] |

| α₆β₂δ | 0.9 ± 0.2 | [4] |

| α₄β₃δ | 1.2 ± 0.2 (Superagonist) | [4] |

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, 2-methyl-3-o-tolyl-4(3H)-quinazolinone is well absorbed. Information on its distribution, metabolism, and excretion is limited in publicly available literature.

Table 2: Pharmacokinetic Parameters of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone in Humans (Single Dose)

| Parameter | Value | Reference |

| Tₘₐₓ (h) | 1 - 2 | [7] |

| Cₘₐₓ (µg/mL) | 2.2 - 7.0 (for a 300 mg dose) | [7] |

| Vd (L/kg) | Data not available | |

| CL (L/h/kg) | Data not available | |

| t₁/₂β (h) | 20 - 60 | [3] |

Note: Pharmacokinetic parameters can vary significantly between individuals.

Toxicology

The primary toxic effects of 2-methyl-3-o-tolyl-4(3H)-quinazolinone are extensions of its pharmacological actions, leading to profound central nervous system depression.

Acute Toxicity

Overdose can result in delirium, convulsions, hypertonia, hyperreflexia, vomiting, and renal failure.[3] Severe overdose can lead to coma, respiratory arrest, and death.[3] The lethal dose in humans is estimated to be around 8000 mg, although a dose as low as 2000 mg can be fatal, especially when combined with other CNS depressants like alcohol.[3]

Table 3: Acute Toxicity of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone

| Species | Route of Administration | LD₅₀ | Reference |

| Rat | Oral | 255 mg/kg | General toxicology references |

| Mouse | Oral | 230 mg/kg | General toxicology references |

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to study the functional properties of 2-methyl-3-o-tolyl-4(3H)-quinazolinone on GABA-A receptors expressed in Xenopus oocytes.

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired human GABA-A receptor subunits. Oocytes are incubated for 2-7 days to allow for receptor expression.

-

Recording Setup: Oocytes are placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96). The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

-

Voltage Clamp: The membrane potential is clamped at a holding potential of -60 mV using a voltage-clamp amplifier.

-

Drug Application: GABA (at a concentration eliciting approximately 10% of the maximal response, EC₁₀) and varying concentrations of 2-methyl-3-o-tolyl-4(3H)-quinazolinone are co-applied to the oocyte.

-

Data Analysis: The potentiation of the GABA-induced current by the compound is measured and concentration-response curves are generated to determine the EC₅₀.

In Vivo Anticonvulsant Activity Assay (Mouse Model)

This protocol assesses the ability of 2-methyl-3-o-tolyl-4(3H)-quinazolinone to protect against pentylenetetrazole (PTZ)-induced seizures in mice.

-

Animals: Male Swiss mice are used.

-

Drug Administration: Mice are administered with either vehicle or varying doses of 2-methyl-3-o-tolyl-4(3H)-quinazolinone via intraperitoneal (i.p.) injection.

-

Seizure Induction: After a predetermined pretreatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

Observation: Mice are observed for a set period (e.g., 30 minutes) for the occurrence of clonic-tonic seizures.

-

Data Analysis: The percentage of animals protected from seizures in each treatment group is calculated, and the ED₅₀ (the dose that protects 50% of the animals) is determined.

Synthesis of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone

A common synthetic route involves the condensation of N-acetylanthranilic acid with o-toluidine (B26562).

-

Step 1: Acetylation of Anthranilic Acid: Anthranilic acid is reacted with acetic anhydride (B1165640) to form N-acetylanthranilic acid.

-

Step 2: Cyclization: The resulting N-acetylanthranilic acid is then heated with o-toluidine in the presence of a dehydrating agent, such as phosphorus trichloride (B1173362) or polyphosphoric acid, to yield 2-methyl-3-o-tolyl-4(3H)-quinazolinone.

Conclusion

2-Methyl-3-o-tolyl-4(3H)-quinazolinone is a potent sedative-hypnotic agent with a well-defined mechanism of action centered on the positive allosteric modulation of GABA-A receptors. Its complex interactions with various receptor subtypes contribute to its distinct pharmacological profile. While its clinical use is limited due to its abuse potential, the study of its pharmacological properties continues to provide valuable insights into the functioning of the GABAergic system and serves as a basis for the development of novel therapeutics targeting this critical neurotransmitter system. This guide provides a foundational resource for researchers and professionals engaged in such endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. rcsb.org [rcsb.org]

- 3. Methaqualone - Wikipedia [en.wikipedia.org]

- 4. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effects of methaqualone on the seizure susceptibility of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methaqualone pharmacokinetics after single- and multiple-dose administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Landmark Synthesis of Methaqualone: A Technical Review of Kacker and Zaheer's 1951 Discovery

For Researchers, Scientists, and Drug Development Professionals

In 1951, a pivotal moment in medicinal chemistry unfolded at the Chemistry Department of Lucknow University, India. In their quest for novel analgesic compounds, Indra Kishore Kacker and Syed Husain Zaheer synthesized a series of substituted 4-quinazolones, among which was the compound that would later become widely known as methaqualone. Their seminal work, published in the Journal of the Indian Chemical Society, laid the foundational chemical methodology for a substance that would have a significant and complex history.[1][2] This technical guide revisits the original synthesis of 2-methyl-3-o-tolyl-4-quinazolone, presenting the core experimental data and protocols as detailed by its discoverers.

Core Synthesis Data

The original paper by Kacker and Zaheer provides specific quantitative data for the synthesis of several quinazolone derivatives. The key data points for the synthesis of what is now known as methaqualone are summarized below.

| Parameter | Value |

| Reactant 1 | N-acetyl-anthranilic acid |

| Reactant 2 | o-Toluidine (B26562) |

| Solvent | Toluene (B28343) (dry) |

| Condensing Agent | Phosphorus trichloride (B1173362) (PCl₃) |

| Product | 2-Methyl-3-o-tolyl-4-quinazolone |

| Melting Point (°C) | 115 |

| Yield (%) | Not explicitly stated for the specific compound, but generally described as "almost quantitative" for the series. |

| Elemental Analysis | Required: N, 11.2%. Found: N, 11.0%. |

Experimental Protocol: The Original Kacker-Zaheer Synthesis

The following methodology is a detailed representation of the experimental protocol described by Kacker and Zaheer for the synthesis of 2-methyl-3-o-tolyl-4-quinazolone.

Materials:

-

N-acetyl-anthranilic acid

-

o-Toluidine

-

Dry Toluene

-

Phosphorus trichloride (PCl₃)

-

Ice

-

Sodium carbonate solution

Procedure:

-

Reactant Dissolution: A mixture of N-acetyl-anthranilic acid and o-toluidine was dissolved in dry toluene.

-

Condensation: The solution was cooled in ice, and phosphorus trichloride was gradually added while stirring.

-

Reflux: After the initial reaction subsided, the mixture was refluxed on a water-bath for a duration of two hours.

-

Isolation: The toluene was then removed by steam distillation.

-

Purification: The remaining residue was treated with a sodium carbonate solution to remove any unreacted acidic materials.

-

Crystallization: The resulting solid product was collected and crystallized from alcohol.

-

Analysis: The final product, 2-methyl-3-o-tolyl-4-quinazolone, was characterized by its melting point and elemental nitrogen analysis.

Reaction Pathway and Workflow

The synthesis of 2-methyl-3-o-tolyl-4-quinazolone by Kacker and Zaheer follows a cyclocondensation reaction pathway. The key transformation involves the reaction of an N-acylated anthranilic acid with an aromatic amine, facilitated by a dehydrating condensing agent.

Caption: Kacker-Zaheer methaqualone synthesis pathway.

This foundational work by Kacker and Zaheer not only introduced a new class of compounds but also established a robust synthetic route that would be adapted and modified in subsequent decades. The clarity and conciseness of their reported method underscore the elegance of this early contribution to medicinal chemistry.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Methaqualone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methaqualone, a quinazolinone derivative, is a sedative-hypnotic agent that gained prominence in the mid-20th century for the treatment of insomnia and anxiety. Its unique pharmacological profile and subsequent history of widespread non-medical use have made it a compound of significant interest to researchers in pharmacology, toxicology, and forensic science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, and analytical methods pertaining to methaqualone. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug research and development.

Chemical Structure and Identification

Methaqualone is chemically known as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone.[1][2] Its structure consists of a quinazolinone core substituted with a methyl group at the 2-position and an o-tolyl group at the 3-position.

Table 1: Chemical Identification of Methaqualone

| Identifier | Value |

| IUPAC Name | 2-methyl-3-(2-methylphenyl)quinazolin-4-one[1] |

| CAS Number | 72-44-6[1][2][3][4] |

| Molecular Formula | C₁₆H₁₄N₂O[1][3][4] |

| Canonical SMILES | CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C[1] |

| InChI Key | JEYCTXHKTXCGPB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of methaqualone is crucial for its formulation, analysis, and the study of its pharmacokinetic profile.

Table 2: Physicochemical Properties of Methaqualone

| Property | Value | Reference |

| Molecular Weight | 250.30 g/mol | [2] |

| Melting Point | 114-116 °C | [2] |

| pKa | 2.54 | |

| LogP | 3.003 | Cheméo |

| Water Solubility | 299.9 mg/L at 23 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | Erowid |

| UV Absorption Maxima (in Ethanol) | 225, 263, 304, 316 nm | [2] |

Synthesis of Methaqualone

The synthesis of methaqualone can be achieved through several routes, with the most common methods involving the condensation of N-acetylanthranilic acid or isatoic anhydride (B1165640) with o-toluidine (B26562).

Experimental Protocol: Synthesis from N-Acetylanthranilic Acid

This one-step synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine in the presence of a dehydrating agent.

Methodology:

-

A mixture of N-acetylanthranilic acid and o-toluidine is heated.

-

A condensing agent, such as phosphorus trichloride (B1173362) or polyphosphoric acid, is added to facilitate the cyclization and dehydration.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the crude product precipitates and is collected by filtration.

-

Purification: The crude methaqualone is purified by recrystallization from a suitable solvent, such as ethanol.[3] A common procedure involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization. The purified crystals are then collected by filtration and dried.

-

Yield: Reported yields for this method are typically in the range of 70-80%.

Experimental Protocol: Synthesis from Isatoic Anhydride

This two-step process begins with the reaction of isatoic anhydride and o-toluidine to form an intermediate, which is then cyclized.

Methodology:

-

Isatoic anhydride is reacted with o-toluidine in a suitable solvent, such as toluene, under reflux to form 2-amino-N-(o-tolyl)benzamide.

-

The intermediate is then reacted with acetic anhydride to achieve cyclization to methaqualone.

-

The crude product is isolated by filtration.

-

Purification: Purification is achieved by recrystallization from methanol. The product can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

-

Yield: This method has been reported to yield approximately 80% of the theoretical quantity of methaqualone.

Mechanism of Action

Methaqualone exerts its sedative and hypnotic effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABAa) receptors.

Signaling Pathway

Methaqualone binds to a specific site on the GABAa receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. Recent cryo-electron microscopy studies have identified this binding site at the transmembrane β+/α− subunit interface. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, leading to central nervous system depression.

References

Early Clinical Studies of Mandrax for Insomnia: A Technical Review

Disclaimer: Access to the full text of several key early clinical studies on Mandrax (methaqualone) was not possible during the compilation of this report. Therefore, the quantitative data and experimental protocols presented below are based on information available in abstracts and secondary citations. A comprehensive analysis would require access to the original publications.

Introduction

This compound, a combination of methaqualone (250 mg) and the antihistamine diphenhydramine (B27) (25 mg), was widely prescribed as a hypnotic for the treatment of insomnia from the 1960s. Its rise in popularity stemmed from being marketed as a safer alternative to barbiturates. This technical guide provides an in-depth review of the early clinical studies that investigated the efficacy and safety of this compound for insomnia, with a focus on available quantitative data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: GABAA Receptor Modulation

Methaqualone, the primary active component of this compound, exerts its sedative-hypnotic effects primarily through positive allosteric modulation of the GABAA receptor. This receptor is the major inhibitory neurotransmitter-gated ion channel in the central nervous system. Methaqualone binds to a site on the GABAA receptor that is distinct from the binding sites of other modulators like benzodiazepines and barbiturates. This binding enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and resulting in central nervous system depression, which manifests as sedation and sleep.

Clinical Efficacy for Insomnia

Early clinical trials of this compound for insomnia were often comparative, testing its efficacy against placebos or other established hypnotics of the era, such as chloral (B1216628) hydrate (B1144303) and dichloral-phenazone. These studies generally assessed sleep parameters like sleep latency (time to fall asleep), duration of sleep, and quality of sleep.

Summary of Findings from Key Comparative Trials

| Trial | Comparator(s) | Key Findings (as reported in secondary sources) |

| Haider (1968) | Dichloral-phenazone | This compound was found to be an effective and safe hypnotic, comparable to dichloral-phenazone. Specific quantitative data on sleep parameters is not available in the abstract. |

| Adamson (1970) | Chloral Hydrate | This trial in psychiatric in-patients found this compound to be a useful alternative to traditional hypnotics. The abstract does not provide specific data points. |

| Burke and Mahadevan (1966) | Not specified in available abstracts | A preliminary trial that established the hypnotic efficacy of the this compound combination. |

Effects on Sleep Architecture

A notable study by Davison et al. (1970) investigated the effects of this compound on sleep patterns using electroencephalography (EEG). This was a critical area of research, as barbiturates were known to suppress REM sleep, a phase of sleep important for cognitive function.

| Study | Comparison | Key Findings on Sleep Stages (as reported in abstracts) |

| Davison et al. (1970) | Natural Sleep, Tuinal (a barbiturate) | This compound-induced sleep was reported to be closer to natural sleep patterns compared to Tuinal. It was suggested that this compound did not significantly reduce REM sleep, unlike barbiturates. |

Experimental Protocols

Detailed experimental protocols from the early clinical trials are not available in the accessed literature. However, based on the nature of these studies, the following general methodologies can be inferred:

-

Study Design: Most of these early studies were likely double-blind, placebo-controlled, or active-comparator controlled trials. Some may have used a cross-over design where patients would receive different treatments in a sequential manner.

-

Patient Population: The trials often involved patients with diagnosed insomnia, including specific populations such as psychiatric in-patients.

-

Data Collection: Sleep parameters were likely assessed through a combination of subjective patient reporting (e.g., sleep diaries) and objective measures where available (e.g., EEG for sleep architecture studies).

-

Dosage: The standard dosage of this compound used in these trials was likely one tablet containing 250 mg of methaqualone and 25 mg of diphenhydramine.

The workflow for a typical comparative clinical trial of this compound would have likely followed the steps outlined in the diagram below.

Side Effects and Safety Profile

While initially promoted as a safer alternative to barbiturates, this compound was not without side effects. The combination of a sedative-hypnotic and an antihistamine could lead to a range of adverse effects.

Reported Side Effects in Early Literature

-

Common: Drowsiness, dizziness, dry mouth, and gastrointestinal disturbances.

-

Less Common: Paresthesia (tingling or numbness in the skin), and "hangovers" the next day.

-

Serious Concerns: The high potential for abuse, dependence, and overdose, often in combination with alcohol, became a major public health issue and ultimately led to its withdrawal from most markets.

Conclusion

The early clinical studies of this compound for insomnia, as gleaned from available abstracts and secondary sources, suggest that it was an effective hypnotic, comparable to other treatments available at the time. A key perceived advantage was its lesser impact on REM sleep compared to barbiturates. However, the lack of access to the full-text of these foundational studies prevents a detailed quantitative analysis of its efficacy and a thorough review of the experimental protocols. The initial promise of this compound was ultimately overshadowed by its significant potential for abuse and dependence, serving as a cautionary tale in the history of hypnotic drug development. Further historical research would benefit from the digitization and accessibility of these early clinical trial reports.

In Vivo Pharmacokinetics and Metabolism of Methaqualone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of methaqualone, a sedative-hypnotic agent. The information is curated for researchers, scientists, and professionals involved in drug development and analysis. This document summarizes key pharmacokinetic parameters, details major metabolic pathways, and outlines established experimental protocols for the quantification of methaqualone and its metabolites in biological matrices.

Pharmacokinetic Profile

Methaqualone is readily absorbed after oral administration, with peak plasma concentrations observed within a few hours.[1] The drug is characterized by a biphasic elimination pattern, with an initial rapid distribution phase followed by a slower elimination phase.[1] Its high protein binding capacity, ranging from 70-80%, influences its distribution and elimination characteristics.[1]

Quantitative Pharmacokinetic Parameters in Humans

The following table summarizes key pharmacokinetic parameters of methaqualone in humans following oral administration. It is important to note that these values can exhibit significant inter-individual variability.

| Parameter | Value | Reference |

| Peak Plasma Concentration (Cmax) | 1.2 µg/mL (after a single 250 mg dose) | [2] |

| 1.9 µg/mL (after the fifth daily 250 mg dose) | [2] | |

| Time to Peak Plasma Concentration (Tmax) | 3 hours (after a single 250 mg dose) | [2] |

| 2 hours (after the fifth daily 250 mg dose) | [2] | |

| Elimination Half-life (t½) | Biphasic: 10-40 hours and 20-60 hours | [1] |

| Approximately 10 hours (after the fifth daily 250 mg dose) | [2] | |

| Protein Binding | 70-80% | [1] |

Metabolism of Methaqualone

The biotransformation of methaqualone is extensive, with only a small fraction of the parent drug excreted unchanged in the urine (approximately 0.2% within 24 hours).[3] The majority of the dose (40-50%) is eliminated as metabolites, primarily as glucuronide conjugates, within 72 hours.[3] The primary metabolic pathways involve hydroxylation of the tolyl and quinazolinone rings, as well as the formation of an epoxide-diol pathway.

The major biotransformation occurs via benzylic and para-hydroxylation of the o-tolyl moiety.[1] At least 12 hydroxylated metabolites have been identified in human urine.[3]

Major Metabolites in Human Urine

Six principal monohydroxy metabolites have been identified in the urine of individuals who received therapeutic doses of methaqualone.[4] These are:

-

2-methyl-3-(2'-hydroxymethylphenyl)-4(3H)-quinazolinone

-

2-methyl-3-(2'-methyl-3'-hydroxyphenyl)-4(3H)-quinazolinone

-

2-methyl-3-(2'-methyl-4'-hydroxyphenyl)-4(3H)-quinazolinone

-

2-hydroxymethyl-3-o-tolyl-4(3H)-quinazolinone

-

2-methyl-6-hydroxy-3-o-tolyl-4(3H)-quinazolinone

-

2-methyl-8-hydroxy-3-o-tolyl-4(3H)-quinazolinone[4]

The presence of these metabolites is a key indicator of methaqualone ingestion, as the parent drug is often found in very low concentrations in urine.[1]

Metabolic Pathways

The metabolism of methaqualone is primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. While the specific isozymes have not been definitively elucidated in the reviewed literature, the observed hydroxylation reactions are characteristic of CYP450-mediated oxidation.

Figure 1: Proposed Metabolic Pathways of Methaqualone.

Experimental Protocols

The quantitative analysis of methaqualone and its metabolites in biological fluids is crucial for pharmacokinetic studies and forensic toxicology. Gas chromatography-mass spectrometry (GC-MS) is a widely used and reliable method for this purpose.

General Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study of methaqualone.

References

- 1. Methaqualone metabolites in human urine after therapeutic doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum concentrations of methaqualone after repeated oral doses of a combination formulation to human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methaqualone Urine Test Kit - NOVAtest ® IVD Test Kits by Atlas Link [invitro-test.com]

- 4. Urinary excretion of c-hydroxy derivatives of methaqualone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurochemical Landscape of Quaalude Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the neurochemical effects of quaalude compounds, with a primary focus on methaqualone. It details their mechanism of action, quantitative pharmacological data, and the experimental protocols used to elucidate these properties. This document is intended to serve as a comprehensive resource for professionals in neuroscience research and drug development.

Core Mechanism of Action: Modulation of GABA-A Receptors

Quaalude compounds, most notably methaqualone, exert their primary neurochemical effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[1][2] Unlike other modulators such as benzodiazepines and barbiturates, methaqualone does not bind to their respective sites.[1][2] Instead, it targets a unique binding pocket at the transmembrane β(+)/α(-) subunit interface, a site that may overlap with that of the general anesthetic etomidate.[1][2] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to the sedative-hypnotic effects associated with these compounds.

Cryo-electron microscopy (cryo-EM) studies have provided high-resolution structural data confirming the binding sites of methaqualone and its more potent analogue, 2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one (PPTQ), at the β2/α1 subunit interfaces within the transmembrane domain of the GABA-A receptor.[3][4] This binding is proposed to stabilize the open state of the chloride ion channel, thereby potentiating the inhibitory GABAergic signaling.

Signaling Pathway of Methaqualone at the GABA-A Receptor

The following diagram illustrates the allosteric modulation of the GABA-A receptor by methaqualone, leading to enhanced chloride ion influx and neuronal hyperpolarization.

Quantitative Pharmacology

The interaction of methaqualone with GABA-A receptors is highly dependent on the subunit composition of the receptor, leading to a diverse range of functional outcomes. Electrophysiological studies have quantified these effects, revealing methaqualone's role as a positive allosteric modulator (PAM), a negative allosteric modulator (NAM), and even a superagonist at different receptor subtypes.[1]

Electrophysiological Data on GABA-A Receptor Subtypes

The following table summarizes the quantitative effects of methaqualone on various human GABA-A receptor subtypes expressed in Xenopus oocytes, as determined by two-electrode voltage clamp (TEVC) electrophysiology.[1]

| GABA-A Receptor Subtype | Methaqualone Effect | EC₅₀ (µM) | Maximal Potentiation (% of GABA max) |

| α₁β₂γ₂ₛ | Positive Allosteric Modulator | 33 ± 6 | 600-800% |

| α₂β₂γ₂ₛ | Positive Allosteric Modulator | 39 ± 9 | 600-800% |

| α₃β₂γ₂ₛ | Positive Allosteric Modulator | 42 ± 10 | 600-800% |

| α₅β₂γ₂ₛ | Positive Allosteric Modulator | 35 ± 7 | 600-800% |

| α₄β₂δ | Positive Allosteric Modulator | 25 ± 5 | 200-300% (of GABA max) |

| α₆β₂δ | Positive Allosteric Modulator | 18 ± 4 | 200-300% (of GABA max) |

| α₄β₃δ | Superagonist | 110 ± 20 | >100% (direct agonism) |

| α₆β₁δ | Negative Allosteric Modulator | - | - |

| α₄β₁δ | Inactive | - | - |

Data adapted from Hammer et al., 2015.[1]

Radioligand Binding Affinity

Effects on Other Neurotransmitter Systems

The primary mechanism of action of methaqualone is centered on the GABAergic system. However, some evidence suggests potential indirect effects on other neurotransmitter systems, although in vivo microdialysis data quantifying these effects for methaqualone are currently lacking in the available scientific literature.

-

Serotonin (B10506): Some studies suggest a facilitatory role for serotonin in the anticonvulsant activity of methaqualone.

-

Dopamine (B1211576): While the direct effects are unclear, the abuse potential of quaaludes suggests a possible downstream modulation of the mesolimbic dopamine reward pathway, a common feature of addictive substances. However, direct evidence from in vivo microdialysis studies measuring methaqualone-induced changes in extracellular dopamine levels is not currently available.

Neurochemical Effects of Quaalude Analogues

A number of methaqualone analogues have been synthesized, some of which exhibit significantly different potencies and effects.

-

PPTQ (2-phenyl-3-(p-tolyl)quinazolin-4(3H)-one): This analogue is a highly potent positive allosteric modulator and an allosteric agonist (ago-PAM) at human α₁β₂γ₂ₛ and α₄β₂δ GABA-A receptors.[4] It can potentiate GABA-evoked signaling at low-nanomolar concentrations.[4]

-

Mecloqualone: A chlorinated analogue of methaqualone.

-

Etaqualone: An ethyl analogue of methaqualone.

Quantitative pharmacological data for many of these analogues are sparse in the publicly accessible literature.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the neurochemical effects of quaalude compounds.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to measure the ion flow across the membrane of a cell, such as a Xenopus oocyte, expressing a specific ion channel like the GABA-A receptor.

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the specific subunits of the GABA-A receptor to be studied.

-

Incubation: Injected oocytes are incubated for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a buffer solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

GABA, alone or in combination with a quaalude compound, is applied to the oocyte.

-

The resulting current is recorded and analyzed to determine the effect of the compound on the receptor's function (e.g., potentiation of GABA-evoked currents).

-

The following diagram outlines the general workflow for TEVC experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Brain tissue or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.

-

Assay Incubation: The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the target receptor) and varying concentrations of the unlabeled test compound (e.g., methaqualone).

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered to separate the membranes with bound radioligand from the unbound radioligand in the solution.

-

Quantification of Radioactivity: The radioactivity of the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of the brain of a living animal.

Methodology:

-

Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region of an anesthetized animal (e.g., the striatum or nucleus accumbens).

-

Perfusion: A physiological solution (perfusate) is slowly pumped through the probe.

-

Dialysis: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe into the perfusate.

-

Sample Collection: The resulting solution (dialysate) is collected at regular intervals.

-

Neurotransmitter Analysis: The concentration of neurotransmitters in the dialysate is measured using a sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection or mass spectrometry.

-

Drug Administration: The animal is administered the test compound (e.g., methaqualone), and changes in neurotransmitter levels are monitored over time.

Conclusion

Quaalude compounds, particularly methaqualone, are selective and potent modulators of GABA-A receptors. Their complex pharmacology, arising from the differential effects on various receptor subtypes, underscores the intricacy of the GABAergic system. While their primary mechanism of action is well-characterized, further research, especially utilizing in vivo microdialysis, is needed to fully elucidate their effects on other neurotransmitter systems and to provide a more complete understanding of their neurochemical profile. The quantitative data and experimental protocols outlined in this guide provide a foundation for future investigations into this class of compounds.

References

- 1. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Rise and Fall of a Sedative-Hypnotic: A Technical History of Methaqualone

Introduction: Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is a sedative-hypnotic agent belonging to the quinazolinone class.[1] First synthesized in 1951, it was introduced into clinical practice as a purportedly safer alternative to barbiturates for the treatment of insomnia and anxiety.[2][3] Marketed under brand names such as Quaalude and Sopor, its unique pharmacological profile led to widespread medical use, but also significant recreational abuse, culminating in its reclassification as a substance with no accepted medical use in many countries.[1][4][5] This technical guide provides an in-depth historical and pharmacological overview of methaqualone, detailing its synthesis, mechanism of action, pharmacokinetics, and the experimental protocols used to elucidate its effects.

Historical Development and Regulation

Methaqualone was first synthesized in India in 1951 by Indra Kishore Kacker and Syed Husain Zaheer during research for new antimalarial drugs.[1][2] Its sedative-hypnotic properties were identified in 1955, and it was patented in the United States in 1962 by Wallace and Tiernan.[1] By the mid-1960s, it had become a popularly prescribed sedative in Britain and Europe, often in a combination product called Mandrax, which contained 250 mg of methaqualone and 20 mg of the antihistamine diphenhydramine.[1] In the United States, William H. Rorer, Inc. began manufacturing methaqualone in 1965 under the brand name Quaalude.[2]

The drug's popularity surged in the 1970s, becoming one of the most prescribed sedatives in the US.[4] However, its potential for abuse, addiction, and overdose quickly became apparent.[3][6] This led to increasing regulatory scrutiny. In 1973, the U.S. Drug Enforcement Administration (DEA) placed methaqualone in Schedule II of the Controlled Substances Act.[7] As abuse continued to escalate, it was withdrawn from the U.S. market in 1983 and moved to Schedule I in 1984, designating it as a drug with a high potential for abuse and no accepted medical use.[1][7]

| Year | Regulatory Action (United States) | Agency/Authority |

| 1962 | Patent granted for methaqualone.[1] | Wallace and Tiernan |

| 1965 | Marketed as Quaalude by William H. Rorer, Inc.[1] | - |

| 1973 | Placed in Schedule II of the Controlled Substance Act.[7] | Drug Enforcement Administration (DEA) |

| 1983 | Withdrawn from the U.S. market.[1] | Manufacturers |

| 1984 | Reclassified as a Schedule I drug.[1][7] | Drug Enforcement Administration (DEA) |

| Table 1: Key dates in the regulatory history of methaqualone in the United States. |

Chemical Synthesis

The synthesis of methaqualone can be achieved through several routes, most commonly involving the condensation of N-acetylanthranilic acid with o-toluidine (B26562).[8][9] Illicit manufacturing has often utilized a one-step or two-step process starting from anthranilic acid.[10]

Common Two-Step Synthesis:

-

Formation of N-acetylanthranilic acid: Anthranilic acid is acetylated using acetic anhydride.[8]

-

Condensation and Cyclization: The resulting N-acetylanthranilic acid is condensed with o-toluidine in the presence of a dehydrating agent or catalyst, such as phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃), followed by heating to induce cyclization and form the methaqualone free base.[8][11]

Pharmacology

Mechanism of Action

Methaqualone's primary mechanism of action is the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[2][12] Unlike benzodiazepines and barbiturates, which bind to their own distinct sites on the receptor complex, methaqualone acts at a novel site.[13][14] Studies indicate that methaqualone binds within the transmembrane domain at the β(+)/α(-) subunit interface.[12][15] This binding pocket is thought to overlap with that of the general anesthetic etomidate.[13][14][16] By binding to this site, methaqualone enhances the effect of GABA, increasing the influx of chloride ions and causing hyperpolarization of the neuron, which results in central nervous system depression.[2]

Interestingly, methaqualone is considered a mixed GABA-A receptor modulator. While it acts as a positive allosteric modulator at most receptor subtypes (e.g., α₁,₂,₃,₅β₂,₃γ₂S), it can function as a negative allosteric modulator or have no effect at others (e.g., α₄,₆β₁,₂,₃δ subtypes), contributing to its complex pharmacological profile, which includes euphoria and aphrodisiac properties not typically associated with other sedatives.[1][13][14][15]

Pharmacokinetics and Pharmacodynamics

Methaqualone is well-absorbed orally, with peak plasma concentrations reached within a few hours.[1] Its metabolism occurs in the liver via hydroxylation by cytochrome P-450 enzymes.[17] The drug exhibits a biphasic elimination pattern.[1]

| Parameter | Value | Notes |

| Protein Binding | 70–80%[1] | - |

| Distribution Half-Life (t½α) | 2–6 hours[12] | Represents distribution from central to peripheral compartments. |

| Elimination Half-Life (t½β) | 20–60 hours[1][18] | Long half-life contributes to potential for accumulation. |

| Metabolism | Hepatic (microsomal oxidation)[17] | Metabolized into several hydroxylated metabolites. |

| Table 2: Pharmacokinetic parameters of methaqualone. |

The primary pharmacodynamic effects are dose-dependent sedation, anxiolysis, muscle relaxation, and sleep induction.[1][2] Overdose is a significant risk, particularly when combined with other CNS depressants like alcohol.

| Dosage Type | Dose | Notes |

| Typical Therapeutic Dose | 150-300 mg[1][15] | For insomnia. |

| Lethal Dose | ~8,000 mg (8 g)[1] | Can be as low as 2,000 mg (2 g) if taken with alcohol.[1] |

| Overdose Effects | Delirium, convulsions, hypertonia, coma, respiratory arrest.[1] | Resembles barbiturate (B1230296) poisoning but with more pronounced motor difficulties.[1] |

| Table 3: Dosage and toxicity of methaqualone. |

Key Experimental Protocols

The pharmacological properties of methaqualone have been characterized using a range of in vitro and in vivo experimental models.

In Vitro: GABA-A Receptor Modulation in Xenopus Oocytes

This electrophysiological assay is a standard method for studying the effects of a compound on specific ion channel receptor subtypes.

Methodology:

-

Receptor Expression: Complementary RNA (cRNA) encoding specific human GABA-A receptor subunits (e.g., α₁, β₂, γ₂) are microinjected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for the expression and assembly of functional receptors on the cell membrane.[13]

-

Two-Electrode Voltage Clamp (TEVC): An oocyte expressing the target receptors is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a set holding potential (e.g., -70 mV).

-

Drug Application: The oocyte is perfused with a control buffer solution. GABA is applied at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline inward chloride current.

-

Modulation Measurement: Methaqualone is co-applied with GABA. A potentiation of the GABA-induced current indicates positive allosteric modulation. The degree of potentiation is quantified and used to determine the compound's efficacy and potency (EC₅₀).[13]

In Vivo: Pentobarbital-Induced Sleep Test

This behavioral assay is widely used to screen for the sedative-hypnotic activity of novel compounds in rodents.[19]

Methodology:

-

Animal Acclimation: Male albino mice are acclimated to the laboratory environment and fasted overnight prior to the experiment.[20]

-

Drug Administration: Animals are divided into groups. The control group receives a vehicle (e.g., saline with Tween 80). The positive control group receives a standard hypnotic like diazepam (e.g., 2 mg/kg, i.p.). Test groups receive varying doses of methaqualone (e.g., 25, 50, 100 mg/kg, i.p.).[20]

-

Induction of Sleep: After a set pre-treatment time (e.g., 30 minutes), all animals are administered a sub-hypnotic or hypnotic dose of pentobarbital (B6593769) sodium (e.g., 40-50 mg/kg, i.p.).[21]

-

Measurement of Sleep Parameters: Each mouse is observed for the loss of the righting reflex (the inability to return to an upright position when placed on its back). The time from pentobarbital injection to the loss of the righting reflex is recorded as the sleep latency . The time from the loss to the spontaneous recovery of the righting reflex is recorded as the sleep duration .[21]

-

Data Analysis: A significant decrease in sleep latency and/or a significant increase in sleep duration in the methaqualone-treated groups compared to the vehicle control group indicates sedative-hypnotic activity.

Conclusion

The history of methaqualone serves as a critical case study in drug development and pharmacology. Initially developed as a promising non-barbiturate sedative, its unique mechanism of action at the GABA-A receptor produced potent hypnotic effects but also a high potential for abuse that was not fully appreciated upon its release. The subsequent rise in recreational use and the corresponding public health crisis forced its withdrawal and stringent regulation. For researchers today, the story of methaqualone underscores the importance of comprehensive preclinical and post-market evaluation of novel CNS-active compounds, particularly those modulating the complex GABAergic system. Its distinct binding site on the GABA-A receptor continues to be an area of interest for understanding the structural basis of sedative-hypnotic drug action.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. Methaqualone | Description, Actions, Uses, & Side Effects | Britannica [britannica.com]

- 3. southmeadowsrecovery.com [southmeadowsrecovery.com]

- 4. northpointrecovery.com [northpointrecovery.com]

- 5. addictionwellness.com [addictionwellness.com]

- 6. DARK Classics in Chemical Neuroscience: Methaqualone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. erowid.org [erowid.org]

- 9. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 11. Methaqualone (Quaalude) Synthesis [erowid.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural insights into GABAA receptor potentiation by Quaalude - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Pharmacological basis for sedative and hypnotic like effects of Pyrus pashia using in vivo experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assessment of Sedative Activity of Lonicerin: In Vivo Approach With Pharmacokinetics and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bioray.hu [bioray.hu]

Initial Research on Methaqualone as an Antimalarial Agent: A Technical Guide

Published: December 18, 2025 Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth review of the initial research surrounding methaqualone's origins, which are commonly cited as being rooted in antimalarial drug discovery. We examine the historical context of its first synthesis, the methodological approaches to its creation, and the pivotal shift in research focus following the discovery of its potent sedative-hypnotic properties. While direct quantitative evidence of methaqualone's antimalarial efficacy from the initial 1950s studies is absent in accessible literature, this guide summarizes the available historical data and contextualizes the antimalarial potential of the broader quinazolinone chemical class by presenting data from subsequent research on related analogues. Detailed experimental protocols for synthesis and modern in vivo screening are provided, alongside visualizations of chemical pathways and the compound's ultimate pharmacological mechanism of action.

Historical Context and Research Pivot

Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) was first synthesized in 1951 by Indra Kishore Kacker and Syed Husain Zaheer in India.[1] Popular scientific and historical accounts widely state that this research was part of a program to discover new antimalarial medications.[1] However, the original publication from the researchers was titled, "Potential Analgesics. Part I. Synthesis of substituted 4-quinazolones," suggesting the primary goal may have been the development of painkillers.

Regardless of the initial therapeutic target, the trajectory of methaqualone research shifted dramatically in 1955. A study by Gujral, Saxena, and Tiwari, published in the Indian Journal of Medical Research, was the first to formally describe the potent sedative and hypnotic effects of the quinazolinone class.[2][3] This discovery proved to be the compound's defining characteristic, leading to its development, patenting, and marketing not as an antimalarial or analgesic, but as a sedative-hypnotic under brand names like Quaalude and Sopor.[1][4] The initial line of inquiry into its potential antimalarial or analgesic effects was consequently abandoned.

This guide aims to reconstruct the initial scientific context, acknowledging the discrepancy in the historical record and focusing on the chemical synthesis and the subsequent, well-documented pharmacological profile.

Synthesis of Methaqualone

The original synthesis by Kacker and Zaheer would have followed established chemical principles for the creation of 4-quinazolinone scaffolds. The most probable and direct route, consistent with the starting materials of the era, is a variation of the Niementowski quinazolinone synthesis.

Experimental Protocol: Synthesis of 2-Methyl-3-o-tolyl-4(3H)-quinazolinone

This protocol is a representation of the likely one-step condensation reaction used in the original synthesis.

Materials:

-

N-acetylanthranilic acid

-

Phosphorus trichloride (B1173362) (or another suitable dehydrating/condensing agent)

-

Toluene (or another suitable high-boiling point solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of N-acetylanthranilic acid (1 mole equivalent) and o-toluidine (1.1 mole equivalents) is suspended in dry toluene.

-

The mixture is heated to reflux.

-

Phosphorus trichloride (0.5 mole equivalents) is added dropwise to the refluxing mixture. The addition should be slow to control the exothermic reaction.

-

The reaction mixture is maintained at reflux for 3-4 hours, during which time the condensation and cyclization occur.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting crude solid is treated with a 5% sodium bicarbonate solution to neutralize any acidic byproducts and unreacted starting material.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

Purification is achieved by recrystallization from hot ethanol to yield crystalline 2-methyl-3-o-tolyl-4(3H)-quinazolinone.

Antimalarial Activity Data

A thorough review of accessible scientific literature and historical records reveals a critical gap: there is no available quantitative data detailing the antimalarial activity of methaqualone itself from the initial research period of the 1950s. The rapid pivot to sedative development means that if any antimalarial screening was performed, the results were either inconclusive, unimpressive, or not published in widely available journals.

However, the quinazolinone scaffold has been a subject of interest for antimalarial drug discovery in more recent years. Studies on various 2,3-disubstituted-4(3H)-quinazolinone derivatives have shown that this chemical class does possess antimalarial potential. This modern research provides context for what the original investigators may have been pursuing.

Antimalarial Activity of Quinazolinone Analogues (Post-1950s Research)

The following table summarizes in vivo efficacy data for various quinazolinone derivatives (distinct from methaqualone) against Plasmodium berghei in murine models, as reported in later studies. This illustrates the general potential of the scaffold.

| Compound ID | Structure Description | Dose (mg/kg/day) | Mean Parasite Suppression (%) | Reference |

| Compound 13 | 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone | 20 | 72.86% | [5] |

| Compound 12 | 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone | 20 | 67.60% | [5] |

| Compound 6 | 3-aryl-2-(substitutedstyryl)-4(3H)-quinazolinone | 20 | >50% | [5] |

| Compound IVa | 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone | Not specified | Most active of series | [6] |

| Compound IVb | 3-aryl-2-(substituted styryl)-4(3H)-quinazolinone | Not specified | Active | [6] |

Note: The data above is for analogues of methaqualone and is intended to be illustrative of the antimalarial potential of the quinazolinone class. No such data was found for methaqualone itself.

Experimental Protocols for Antimalarial Screening

The specific protocols used in the 1950s are not available. However, a standard modern protocol for assessing in vivo antimalarial efficacy, which would be used today to evaluate a compound like methaqualone, is the 4-day suppressive test (Peter's Test).

Protocol: 4-Day Suppressive Test in a Murine Model

This protocol is a standard method for the primary in vivo screening of potential antimalarial compounds.[5][7]

Objective: To evaluate the ability of a test compound to suppress the growth of blood-stage malaria parasites in mice.

Materials:

-

Swiss albino mice (18-22 g)

-

Chloroquine-sensitive Plasmodium berghei ANKA strain

-

Test compound (e.g., a quinazolinone derivative)

-

Vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Chloroquine (positive control)

-

Giemsa stain

-

Microscope slides, immersion oil

Procedure:

-

Infection (Day 0): Healthy mice are inoculated intraperitoneally with 0.2 mL of blood containing approximately 1x107P. berghei-parasitized red blood cells, obtained from a donor mouse with 20-30% parasitemia.

-

Grouping and Dosing (Day 0-3): Mice are randomly divided into groups (n=5): a negative control group (vehicle only), a positive control group (e.g., Chloroquine 25 mg/kg), and test groups receiving the compound at various doses (e.g., 20, 50, 100 mg/kg).

-

The first dose is administered via oral gavage approximately 2-3 hours after infection. Dosing is continued once daily for four consecutive days (Day 0, 1, 2, 3).

-

Parasitemia Determination (Day 4): On the fifth day (Day 4), thin blood smears are prepared from the tail blood of each mouse.

-

The smears are fixed with methanol, stained with Giemsa, and examined under a microscope at 100x magnification.

-

The percentage of parasitized red blood cells is determined by counting a minimum of 500 red blood cells.

-

Calculation: The average percent suppression of parasitemia is calculated for each group using the formula: [ (Mean Parasitemia of Negative Control - Mean Parasitemia of Test Group) / Mean Parasitemia of Negative Control ] * 100

Mechanism of Action

Antimalarial Mechanism: Unknown

The antimalarial mechanism of action for methaqualone was never elucidated due to the shift in research focus. For other quinazolinone derivatives that have been studied more recently, various targets have been proposed, but a single, definitive mechanism for the class as a whole has not been established.

Sedative-Hypnotic Mechanism: Positive Allosteric Modulation of GABA-A Receptors

The well-characterized sedative effects of methaqualone are due to its action on the central nervous system. It acts as a positive allosteric modulator of GABA-A receptors.

-

Binding: Methaqualone binds to a site on the GABA-A receptor complex that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.

-

Modulation: This binding enhances the effect of the inhibitory neurotransmitter GABA. It increases the influx of chloride ions into the neuron when GABA binds.

-

Effect: The increased chloride influx hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread neuronal inhibition results in the observed effects of sedation, anxiolysis, and muscle relaxation.

Conclusion

The initial research into methaqualone presents a fascinating case study in drug development, marked by a significant and rapid pivot in therapeutic direction. While its origin is popularly attributed to antimalarial research, primary sources suggest an initial focus on analgesics. Crucially, the discovery of its profound sedative-hypnotic effects in 1955 redirected all subsequent development, leaving its potential as an antimalarial agent unexplored and undocumented. No quantitative data from this early period is available to support or refute its efficacy against Plasmodium species. However, modern research into the broader quinazolinone chemical class indicates that the scaffold does possess antimalarial activity, validating the potential, if not the outcome, of the original line of inquiry. For drug development professionals, the story of methaqualone serves as a reminder of how unexpected pharmacological findings can redefine a compound's destiny, while also highlighting the value of revisiting historical chemical scaffolds with modern screening techniques.

References

- 1. Methaqualone - Wikipedia [en.wikipedia.org]

- 2. A Clinical Study of Methaqualone: A New Non-Barbiturate Hypnotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of quinazolones: a new class of hypnotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. In vivo antimalarial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. researchgate.net [researchgate.net]

Physicochemical Characteristics of Methaqualone Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of methaqualone hydrochloride. The information is intended to support research, drug development, and analytical activities related to this compound. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided.

Chemical and Physical Properties

Methaqualone hydrochloride is the salt form of methaqualone, a quinazolinone class sedative-hypnotic agent. The hydrochloride salt exhibits distinct physical properties compared to its free base form.

| Property | Value | References |

| Chemical Name | 2-Methyl-3-(2-methylphenyl)-4(3H)-quinazolinone hydrochloride | [1][2] |

| CAS Number | 340-56-7 | [1] |

| Molecular Formula | C₁₆H₁₅ClN₂O | [1][2] |

| Molecular Weight | 286.76 g/mol | [2] |

| Appearance | White or almost white crystalline powder | [3] |

| Melting Point | 255-265 °C | [1][4] |

| pKa (of methaqualone base) | 2.4 - 2.54 | [5][6] |

Solubility Profile

The solubility of methaqualone hydrochloride is a critical parameter for its formulation and analytical characterization.

| Solvent | Solubility | References |

| Water | Soluble | [7] |

| Ethanol | Soluble (1 in 12 parts) | [3][7] |

| Chloroform | Soluble (1 in 1 part) | [3][7] |

| Diethyl Ether | Insoluble | [7] |

| Methanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and quantification of methaqualone hydrochloride.

| Technique | Key Data Points | References |